(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate chemical properties
(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate chemical properties
An In-depth Technical Guide to (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
Introduction
(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate is a chiral synthetic intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. Its molecular architecture is distinguished by three key functional motifs: a stereochemically defined secondary carbon center, a versatile terminal alkene, and a tert-butoxycarbonyl (Boc) protected N-methylamine. This combination renders the molecule a valuable building block for the asymmetric synthesis of complex nitrogen-containing compounds, including natural products and pharmacologically active agents. The Boc group provides robust protection under a wide range of reaction conditions, yet it can be removed selectively under mild acidic protocols, enabling sequential synthetic transformations.[1][2] The terminal alkene offers a reactive handle for a plethora of chemical modifications, while the inherent chirality serves as a crucial element for constructing enantiomerically pure target molecules. Chiral homoallylic amines, the core structure of this compound, are recognized as important subunits in many biologically active molecules and are pivotal intermediates in the synthesis of alkaloids and various nitrogen heterocycles.[3][4][5]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate, designed for professionals in drug development and chemical research.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its core physicochemical properties can be reliably calculated or estimated based on its structure and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₂ | Calculated |
| Molecular Weight | 199.29 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil | Predicted |
| Boiling Point | ~85-95 °C at 0.5 mmHg | Estimated[6] |
| Density | ~0.95 g/mL | Estimated[6] |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, MeOH). Insoluble in water. | Predicted |
| Chirality | (S)-configuration | Defined |
Proposed Synthesis
The synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate can be efficiently achieved in a two-step sequence starting from the commercially available chiral precursor, (S)-pent-4-en-2-amine. The synthetic strategy involves the initial protection of the secondary amine with a Boc group, followed by N-methylation.
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocols
Step 1: Synthesis of (S)-tert-butyl pent-4-en-2-ylcarbamate
This initial step involves the protection of the secondary amine using di-tert-butyl dicarbonate ((Boc)₂O). This is a standard and high-yielding reaction for amine protection.[1]
-
Materials: (S)-pent-4-en-2-amine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Sodium Hydroxide (NaOH), Dichloromethane (DCM) or Tetrahydrofuran (THF), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve (S)-pent-4-en-2-amine (1.0 equiv) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add TEA (1.2 equiv) to the solution. Alternatively, an aqueous solution of NaOH can be used in a biphasic system.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 equiv) in DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
-
Step 2: Synthesis of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate
The N-H proton of the Boc-carbamate is sufficiently acidic to be deprotonated by a strong base like sodium hydride (NaH), allowing for subsequent alkylation with methyl iodide.
-
Materials: (S)-tert-butyl pent-4-en-2-ylcarbamate, Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (MeI), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution, Diethyl ether, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a flame-dried, argon-flushed round-bottom flask, add anhydrous THF.
-
Add (S)-tert-butyl pent-4-en-2-ylcarbamate (1.0 equiv) and cool the solution to 0 °C.
-
Carefully add NaH (1.2 equiv) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 equiv) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute with diethyl ether and separate the layers. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final compound.
-
Predicted Spectroscopic Data
The structural identity and purity of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate can be confirmed using standard spectroscopic techniques. The following data are predicted based on its chemical structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Protons | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) |
| H-1 (CH₃-C) | Doublet | 3H | ~1.1 - 1.2 |
| H-2 (CH-N) | Multiplet | 1H | ~4.2 - 4.4 |
| H-3 (CH₂) | Multiplet | 2H | ~2.2 - 2.4 |
| H-4 (=CH₂) | Multiplet | 2H | ~5.0 - 5.2 |
| H-5 (-CH=) | Multiplet | 1H | ~5.7 - 5.9 |
| N-CH₃ | Singlet | 3H | ~2.7 - 2.8 |
| t-Butyl (C(CH₃)₃) | Singlet | 9H | ~1.4 - 1.5 |
Note: Due to rotational isomers (rotamers) around the carbamate C-N bond, some peaks, particularly the N-CH₃ and adjacent protons, may appear broadened or as two distinct sets of signals at room temperature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃-C) | ~20 |
| C-2 (CH-N) | ~52 - 54 |
| C-3 (CH₂) | ~38 - 40 |
| C-4 (=CH₂) | ~117 |
| C-5 (-CH=) | ~135 |
| N-CH₃ | ~30 - 32 |
| C(CH₃)₃ (t-Butyl) | ~28.5 |
| C (CH₃)₃ (t-Butyl) | ~80 |
| C=O (Carbamate) | ~155 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
| C=O (Carbamate) | Stretch | ~1690 - 1700 (strong) |
| C=C (Alkene) | Stretch | ~1640 (weak) |
| =C-H (Alkene) | Stretch | ~3075 |
| C-H (Alkyl) | Stretch | ~2850 - 2980 |
| C-O (Ester) | Stretch | ~1160 - 1250 |
| C-N (Amine) | Stretch | ~1140 |
Mass Spectrometry (MS)
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 200.16 | Molecular Ion (Protonated) |
| [M-C₄H₈]⁺ or [M-56]⁺ | 144.10 | Loss of isobutylene |
| [M-C₅H₉O₂]⁺ or [M-101]⁺ | 99.10 | Loss of the Boc group |
| [C₄H₉]⁺ | 57.07 | tert-butyl cation |
Reactivity and Synthetic Utility
The utility of (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate as a synthetic intermediate stems from the distinct reactivity of its functional groups.
The N-Boc-N-Methyl Group
-
Stability : The Boc protecting group is highly stable to basic conditions, organometallic reagents, and nucleophiles, allowing for extensive modification of the alkene moiety without affecting the protected amine.[1][7]
-
Deprotection : It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent, to regenerate the secondary N-methylamine.[2][8][9] This orthogonality is a cornerstone of modern synthetic strategy. The mechanism involves protonation of the carbonyl, followed by the formation of a stable tert-butyl cation, which subsequently eliminates to form isobutylene and carbon dioxide.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
The Terminal Alkene
The pent-4-enyl group is a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation. Terminal alkenes are attractive starting materials due to their ready availability and predictable reactivity.[10][11]
-
Reduction : The double bond can be selectively hydrogenated to yield the corresponding saturated carbamate.
-
Oxidation : It can undergo various oxidative transformations, including:
-
Metathesis : The terminal alkene is an excellent substrate for olefin cross-metathesis or ring-closing metathesis (if tethered to another alkene), providing powerful tools for complex molecule construction.[3]
-
Hydrofunctionalization : Reactions such as hydroboration-oxidation, hydroamination, or hydrocyanation can introduce new functionality at either the terminal or internal carbon of the original double bond.[11][14]
Potential Applications in Drug Discovery
Chiral amines are ubiquitous structural motifs in pharmaceuticals. (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate serves as a valuable chiral pool starting material for the synthesis of more complex drug candidates. The N-methyl group can be a critical feature for modulating pharmacological activity, improving metabolic stability, or enhancing cell permeability.[15] Following modification of the alkene and deprotection, the resulting chiral secondary amine can be incorporated into a wide array of molecular scaffolds, making this compound a strategic asset for building libraries of diverse, enantioenriched small molecules for high-throughput screening.
Safety Information
While specific toxicity data for this compound is unavailable, compounds with similar functional groups should be handled with appropriate care. It is predicted to be a skin and eye irritant.[16] Standard laboratory safety protocols should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and skin contact.
-
Refer to the Safety Data Sheet (SDS) for related compounds for more detailed handling and disposal information.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][1]
-
Organic & Biomolecular Chemistry. Homoallylic amines as efficient chiral inducing frameworks in the conjugate addition of amides to α,β-unsaturated esters. An entry to enantio-enriched diversely substituted amines. [Link][17]
-
ChemBK. N-Boc-N-methyl-ethylenediamine - Physico-chemical Properties. [Link][6]
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ACS Publications, The Journal of Organic Chemistry. Asymmetric Synthesis of C-Aliphatic Homoallylic Amines and Biologically Important Cyclohexenylamine Analogues. [Link][3]
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R Discovery. Recent Development in Asymmetric Synthesis of Homo-allylic Amines Catalyzed by Small Organic Molecules. [Link][4]
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PubMed Central. Asymmetric organocatalytic synthesis of chiral homoallylic amines. [Link][5]
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PubMed Central. Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines. [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. [Link][8]
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Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link][7]
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PubMed Central. Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes. [Link][10]
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PubChem. N-Boc-N-methylethylenediamine. [Link]
-
National Institutes of Health. Asymmetric synthesis from terminal alkenes by diboration/cross-coupling cascades. [Link][14]
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PubChem. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link][9]
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National Institute of Standards and Technology. tert-Butyl carbamate. [Link]
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ResearchGate. ( A ) Selected chemical transformations of alkene 14 . Such reactions.... [Link][13]
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ACS Publications, The Journal of Organic Chemistry. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]
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PubChem. tert-butyl N-((3R)-4-methylpent-1-yn-3-yl)carbamate. [Link][16]
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